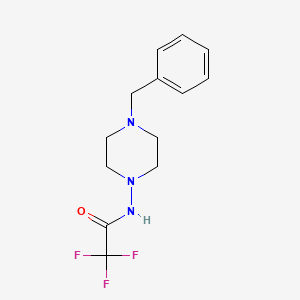

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

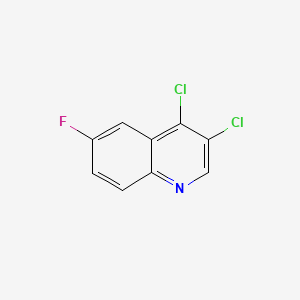

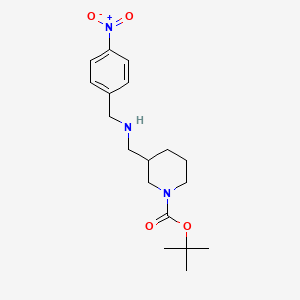

“N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a benzylpiperazine moiety and a trifluoroacetamide moiety. Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Trifluoroacetamide is a type of amide that contains a trifluoroacetyl group (CF3C(O)-), which is known for its high electronegativity and its ability to form hydrogen bonds .

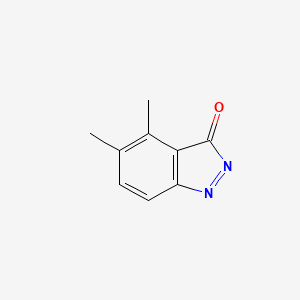

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzylpiperazine moiety and a trifluoroacetamide moiety connected by a nitrogen atom . The trifluoroacetamide group is highly electronegative due to the presence of fluorine atoms, which could influence the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis

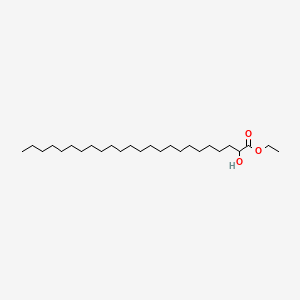

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents .Applications De Recherche Scientifique

Endocannabinoid System Research

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide and its derivatives have been studied for their impact on the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the endocannabinoid system, influencing processes like pain perception, inflammation, and mood regulation. For instance, specific benzylpiperazinyl compounds exhibited potent dual FAAH-MAGL inhibitory activity, indicating potential therapeutic applications in conditions modulated by endocannabinoids (Morera et al., 2012).

Central Nervous System Receptor Affinity

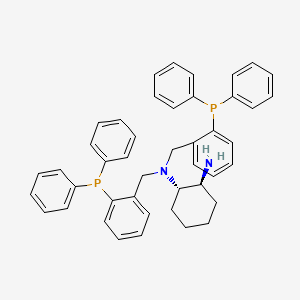

Some derivatives, particularly those with a benzylpiperazinyl structure, have shown interactions with central nervous system receptors, including σ1-receptors. This suggests potential applications in neuropsychiatric disorders or as tools for understanding neurological functions (Więckowska et al., 2010).

Antimicrobial and Antioxidant Properties

N-Benzyl-2,2,2-trifluoroacetamide, a related compound, demonstrated notable antimicrobial and antioxidant activities. This compound showed significant antifungal and moderate antibacterial activities, along with notable antioxidant capacity. These findings could lead to the development of new antimicrobial and antioxidant agents (Balachandran et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds derived from benzylpiperazine structures have been found to possess anti-inflammatory and analgesic properties. This suggests potential applications in treating conditions associated with inflammation and pain (Gevorgyan et al., 2017).

Propriétés

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUANYMEKAADGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678177 |

Source

|

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-47-0 |

Source

|

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)